molecular formula C6H9ClO2 B2640560 1-Chloro-4-(methoxymethoxy)but-2-yne CAS No. 59357-80-1

1-Chloro-4-(methoxymethoxy)but-2-yne

Cat. No.: B2640560
CAS No.: 59357-80-1
M. Wt: 148.59
InChI Key: OCZSTUOJXNLNPJ-UHFFFAOYSA-N
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Description

1-Chloro-4-(methoxymethoxy)but-2-yne is an organic compound with the molecular formula C6H9ClO2 and a molecular weight of 148.59 g/mol . It is characterized by the presence of a chloro group, a methoxymethoxy group, and a butyne structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(methoxymethoxy)but-2-yne can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobutyne with methoxymethanol in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(methoxymethoxy)but-2-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted butynes with various functional groups.

    Oxidation Reactions: Products include epoxides and other oxidized derivatives.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

1-Chloro-4-(methoxymethoxy)but-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for potential therapeutic applications and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(methoxymethoxy)but-2-yne involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethoxy group can undergo cleavage to form reactive intermediates. These intermediates can then interact with biological molecules or other chemical entities, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-(methoxymethoxy)but-2-yne is unique due to the presence of both a chloro group and a methoxymethoxy group on a butyne backbone. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research .

Properties

IUPAC Name

1-chloro-4-(methoxymethoxy)but-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-8-6-9-5-3-2-4-7/h4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZSTUOJXNLNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59357-80-1
Record name 1-chloro-4-(methoxymethoxy)but-2-yne
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